molecular formula C14H15N3O2S2 B2799855 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034292-66-3

5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2799855
CAS No.: 2034292-66-3
M. Wt: 321.41
InChI Key: CQUNXQGGXURECX-UHFFFAOYSA-N
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Description

This compound features a bicyclo[2.2.1]heptane core with a sulfur atom (thia) at position 2 and a nitrogen atom (aza) at position 3. A sulfonyl group bridges the bicyclic system to a para-substituted phenyl ring bearing a pyrazole moiety. The sulfur atom in the bicyclo system may enhance electron-withdrawing effects, while the pyrazole group offers hydrogen-bonding capabilities for target interactions .

Properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S2/c18-21(19,17-9-13-8-12(17)10-20-13)14-4-2-11(3-5-14)16-7-1-6-15-16/h1-7,12-13H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQUNXQGGXURECX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a complex molecule that belongs to the class of bicyclic compounds featuring a thiazolidine structure combined with a pyrazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Antitumor Activity

Research has indicated that pyrazole derivatives, including those similar to the compound , exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers. The structural modifications in the sulfonamide group may enhance the binding affinity to target proteins involved in cancer progression .

Anti-inflammatory Effects

Compounds with similar structural characteristics have demonstrated anti-inflammatory activities by inhibiting the production of pro-inflammatory cytokines and enzymes such as nitric oxide (NO) and TNF-α. The presence of the pyrazole ring is often associated with reduced inflammation in cellular models, suggesting that our compound may also possess these properties .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been well-documented, with several studies indicating effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways. Given its structural features, 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane may exhibit similar antimicrobial properties .

Interaction with Biological Targets

The biological activity of this compound likely arises from its ability to interact with specific biological targets:

  • Receptor Binding : The pyrazole moiety may facilitate binding to nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially leading to neuroprotective effects.
  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Study 1: Antitumor Efficacy

In a study evaluating various pyrazole derivatives for their antitumor activity, compounds structurally related to 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane were found to significantly inhibit tumor cell proliferation in vitro by inducing apoptosis through caspase activation pathways .

Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of related compounds in models of acute inflammation. Results indicated that these compounds reduced edema and inflammatory cell infiltration significantly compared to controls, supporting their potential therapeutic use in inflammatory diseases .

Data Summary

Activity Target Effect Reference
AntitumorBRAF(V600E), EGFRInhibition of cell proliferation
Anti-inflammatoryCytokine productionReduced inflammation
AntimicrobialBacterial membranesCell lysis

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer effects. The incorporation of the sulfonyl group in 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane enhances its interaction with biological targets involved in cancer progression. For instance, studies have shown that pyrazole derivatives can inhibit key enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and proliferation.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known to exhibit activity against various bacterial strains and fungi. The sulfonyl group contributes to the lipophilicity of the molecule, facilitating better membrane penetration and enhancing its efficacy against pathogens.

Pharmacological Insights

Mechanism of Action
The mechanism of action for 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves the modulation of signaling pathways associated with inflammation and cell survival. It has been observed to inhibit the NF-kB pathway, which plays a pivotal role in inflammatory responses and cancer cell survival.

Toxicological Studies
A comprehensive review of toxicological data reveals that while the compound shows promising therapeutic effects, it also necessitates careful evaluation regarding its safety profile. Studies focusing on hepatotoxicity indicate that certain pyrazole derivatives can cause liver damage at high doses, necessitating further investigation into dose-dependent effects and mechanisms of toxicity.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInhibition of CDKs
AntimicrobialActivity against E. coli and S. aureus
Anti-inflammatoryModulation of NF-kB pathway
HepatotoxicityDose-dependent liver enzyme elevation

Table 2: Case Studies on Efficacy

Study ReferenceCompound TestedFindings
5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia...Significant anticancer activity
Various pyrazole derivativesBroad-spectrum antimicrobial effects
Toxicological assessment of pyrazole compoundsEvidence of liver toxicity at high doses

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s pyrazole-sulfonyl motif can be synthesized using methods analogous to , but the bicyclo[2.2.1] framework may require specialized catalysts or conditions .
  • Biological Relevance : Pyrazole-containing analogs () show affinity for enzymes via hydrogen bonding, whereas tosyl derivatives () may prioritize passive diffusion.
  • Computational Insights: Tools like Multiwfn () could analyze electron localization or electrostatic potentials to rationalize reactivity differences between analogs.

Q & A

Q. What synthetic strategies are recommended for preparing bicyclic sulfonamide derivatives like 5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane?

The synthesis of bicyclic sulfonamides typically involves multi-step routes, including:

  • Sulfonylation : Introducing the sulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., NaOH in ether) .
  • Bicyclic Core Construction : Cyclization using reagents like LiBH₄ or NaOMe to form the 2-thia-5-azabicyclo[2.2.1]heptane scaffold .
  • Functionalization : Coupling the pyrazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling .
    Key Optimization: Reaction temperature and solvent polarity significantly affect yields. For example, LiBH₄ reduction at 0°C improves stereochemical control .

Q. How should researchers characterize the structural integrity of this compound?

Standard analytical workflows include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and bicyclic geometry. Aromatic protons from the pyrazole and sulfonyl groups appear as distinct deshielded signals .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for the sulfonyl and bicyclic moieties .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and bond angles, especially for the strained bicyclic system .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for bicyclic sulfonamides with pyrazole substituents?

Contradictions often arise from:

  • Variability in Assay Conditions : Differences in cell lines, incubation times, or solvent systems (e.g., DMSO vs. aqueous buffers) can alter bioavailability. Standardize assays using guidelines from environmental toxicology studies, such as fixed exposure times and controlled pH .
  • Metabolic Stability : Use hepatic microsome assays to evaluate cytochrome P450 interactions, which may explain discrepancies between in vitro and in vivo efficacy .
  • Data Validation : Cross-validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What experimental designs are optimal for evaluating the compound’s interaction with biological targets?

  • Binding Studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify affinity for receptors like GPCRs or kinases. Include negative controls (e.g., non-sulfonylated analogs) to isolate sulfonyl group contributions .
  • Functional Assays : Use randomized block designs with split-split plots for dose-response studies. For example, test multiple rootstocks (subplots) and harvest times (sub-subplots) to account for biological variability .
  • Structural Dynamics : Molecular dynamics simulations to predict binding poses, guided by X-ray or cryo-EM data of homologous targets .

Q. How can synthetic routes be optimized to improve enantiomeric purity of the bicyclic core?

  • Chiral Auxiliaries : Incorporate (1S,4S)-configured intermediates during cyclization, as demonstrated in morpholine-derived bicyclic systems .
  • Catalytic Asymmetric Synthesis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to enhance stereoselectivity .
  • Crystallization-Driven Purification : Use solvent mixtures (e.g., ethanol/water) to isolate enantiomers via differential solubility .

Methodological Challenges and Solutions

Q. What strategies mitigate degradation of the sulfonyl group during long-term storage?

  • Stabilization : Store lyophilized samples at -80°C under argon. Avoid aqueous buffers with high chloride content to prevent nucleophilic displacement .
  • Analytical Monitoring : Regular HPLC-MS checks (e.g., C18 columns with 0.1% TFA mobile phase) to detect hydrolysis byproducts .

Q. How should researchers address low yields in pyrazole coupling reactions?

  • Electron-Deficient Arenes : Activate the phenyl ring for nucleophilic attack using electron-withdrawing groups (e.g., nitro) prior to pyrazole introduction .
  • Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes while improving yields by 15–20% .

Data Reporting Standards

  • Synthetic Protocols : Report yields, solvent systems, and purification methods (e.g., column chromatography vs. recrystallization) to enable reproducibility .
  • Biological Data : Include IC₅₀ values, Hill coefficients, and 95% confidence intervals in dose-response studies .

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